Boc-L-Homoser-Obzl

Catalog No.
S3219376
CAS No.
105183-60-6
M.F
C16H23NO5
M. Wt
309.362
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-Homoser-Obzl

CAS Number

105183-60-6

Product Name

Boc-L-Homoser-Obzl

IUPAC Name

benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Molecular Formula

C16H23NO5

Molecular Weight

309.362

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1

InChI Key

YQTGYJUMDNISEP-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1

Solubility

not available

Boc-L-Homoser-Obzl, with the chemical formula C16H23NO5, is a derivative of homoserine that features a tert-butyloxycarbonyl (Boc) protecting group and an O-benzyl modification. This compound is primarily utilized in peptide synthesis, where the Boc group serves to protect the amino group of the amino acid, preventing unwanted reactions during the synthesis process. The presence of the benzyl group enhances solubility and stability, making it an attractive candidate for various biochemical applications .

Structure and Properties:

  • Boc-L-Homoserine-Obzl is a derivative of L-homoserine, an amino acid containing an additional hydroxyl group on its side chain.
  • The molecule is protected by two functional groups:
    • Boc (tert-Butyloxycarbonyl) protects the amino group of homoserine, preventing unwanted reactions during peptide synthesis.
    • O-benzyl protects the hydroxyl group on the side chain, allowing for selective modification or manipulation later.

Applications in Peptide Synthesis:

  • Boc-L-Homoserine-Obzl serves as a valuable building block for the synthesis of peptides containing L-homoserine residues.
  • The protecting groups ensure the selective formation of peptide bonds between the desired amino acids.
  • Once the peptide chain is assembled, the protecting groups can be removed under specific conditions to reveal the functional groups of L-homoserine.

Potential Benefits:

  • The incorporation of L-homoserine within peptides can introduce unique properties such as additional hydrogen bonding sites or altered hydrophobicity.
  • This can be useful for designing peptides with specific functionalities, such as improved cell penetration or binding affinity to target molecules.

Current Research:

  • Scientific research continues to explore the potential applications of Boc-L-Homoserine-Obzl in the synthesis of novel peptides with desired biological activities.
  • Examples include investigations into antimicrobial peptides, enzyme inhibitors, and ligands for protein targets.
Typical of amino acid derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the exposure of the amine functionality for further reactions.
  • Coupling Reactions: The free amine can participate in peptide bond formation with carboxylic acids or activated esters to synthesize peptides.
  • Reduction Reactions: The compound may also be subjected to reduction processes, particularly targeting functional groups that can be transformed into alcohols or amines.

These reactions are crucial in synthetic organic chemistry and peptide synthesis .

The synthesis of Boc-L-Homoser-Obzl generally involves several key steps:

  • Protection of Homoserine: Homoserine is first protected using a Boc anhydride or similar reagent to form Boc-L-Homoserine.
  • Benzylation: The hydroxyl group of homoserine is then benzylated using benzyl chloride or a similar reagent under basic conditions.
  • Purification: The final product is purified through techniques such as chromatography to obtain high purity levels.

This multi-step synthesis allows for the introduction of protective groups while maintaining the integrity of the homoserine backbone .

Boc-L-Homoser-Obzl has several applications in:

  • Peptide Synthesis: Its primary use is in the synthesis of peptides where it serves as a building block due to its protective groups.
  • Drug Development: Compounds derived from homoserine are explored for their potential therapeutic effects, particularly in neuropharmacology.
  • Biochemical Research: It serves as a tool in research settings for studying enzyme interactions and metabolic pathways involving amino acids.

The versatility of this compound makes it valuable in both academic and industrial settings .

Interaction studies involving Boc-L-Homoser-Obzl typically focus on its role as a substrate or inhibitor in enzymatic reactions. While specific data may be sparse, similar compounds have been shown to interact with various enzymes involved in amino acid metabolism. Understanding these interactions can provide insights into its potential therapeutic applications and mechanisms of action .

Boc-L-Homoser-Obzl shares structural similarities with several other compounds, particularly those related to homoserine and its derivatives. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
Boc-L-HomoserineC9H17NO5Lacks benzyl group; simpler structure
Boc-O-benzyl-L-beta-homoserineC16H23NO5Similar structure; different stereochemistry
Boc-HomoSer(Bzl)-OHC16H23NO5Close structural analog; used similarly

Uniqueness

Boc-L-Homoser-Obzl is unique due to its combination of both the Boc protecting group and the O-benzyl modification, which enhances its solubility and stability compared to simpler derivatives like Boc-L-Homoserine. This combination allows for more versatile applications in peptide synthesis and biochemical research .

The strategic use of protecting groups in peptide synthesis emerged alongside mid-20th-century advances in antibiotic development. Early efforts to synthesize complex peptides, such as gramicidin and penicillin, revealed the necessity for temporary masking of reactive functional groups. The Boc group, introduced in the 1950s, provided a breakthrough by enabling mild acidolytic deprotection (e.g., using trifluoroacetic acid) without disrupting base-sensitive linkages. Concurrently, benzyl esters gained prominence for carboxyl protection due to their stability under acidic conditions and removable via hydrogenolysis.

Homoserine, a non-proteinogenic amino acid with a γ-hydroxyl-containing side chain, became a target for protection strategies due to its role in generating lactone bridges and cyclic peptide motifs. The synthesis of Boc-L-Homoser-Obzl emerged as a solution to challenges in synthesizing homoserine-containing peptides, where uncontrolled side-chain reactivity or premature deprotection could derail syntheses. By the 1980s, its adoption in SPPS protocols underscored its utility in constructing structurally intricate peptides.

Structural Significance in Peptide Chemistry

Boc-L-Homoser-Obzl’s structure ($$ \text{C}{16}\text{H}{23}\text{NO}_5 $$) features three key elements:

  • Homoserine backbone: The four-carbon chain with a γ-hydroxyl group enables cyclization or post-synthetic modifications.
  • Boc protection: The tert-butoxycarbonyl group shields the α-amine, permitting selective deprotection under acidic conditions ($$ \text{pH} < 4 $$).
  • Benzyl ester: This group stabilizes the carboxyl terminus against nucleophilic attack during amine coupling steps, with cleavage achievable via hydrogenolysis or HBr/acetic acid treatment.

This dual protection scheme ensures compatibility with both Boc- and Fmoc-based SPPS methodologies. For example, in Boc-SPPS, the benzyl ester remains intact during repetitive TFA-mediated deprotection cycles, while in Fmoc-SPPS, the Boc group can serve as a temporary side-chain protector.

Evolution of Protecting Group Strategies for Homoserine

The optimization of Boc-L-Homoser-Obzl’s synthesis reflects broader trends in green chemistry and enantiopurity preservation. Traditional benzyl esterification required hazardous solvents like benzene or carbon tetrachloride to azeotropically remove water. Modern protocols substitute these with cyclohexane, which achieves comparable azeotropic efficiency while reducing toxicity and racemization risks. A comparative study demonstrated that cyclohexane-based syntheses yield enantiopure benzyl esters (99.4–100% ee), whereas toluene induces racemization (5–20% ee loss).

Table 1: Solvent Impact on Benzyl Ester Synthesis of Homoserine Derivatives

SolventBoiling Point (°C)Racemization (%)Yield (%)
Cyclohexane80.7<0.588–100
Toluene110.65–2060–75
Benzene*80.1<190–95

*Historical use, now discontinued due to toxicity.

The Boc group’s compatibility with diverse reaction conditions further solidified its role. Unlike carbobenzyloxy (Cbz) groups, which require hydrogenolysis, Boc deprotection avoids side-reactions with sulfur-containing residues or unsaturated bonds.

Comparative Advantages in Synthetic Applications

Boc-L-Homoser-Obzl outperforms alternatives in three key areas:

  • Orthogonality: Sequential removal of Boc (acid) and benzyl (hydrogenolysis) groups enables precise chain elongation.
  • Stability: The benzyl ester resists diketopiperazine formation during prolonged storage or basic conditions.
  • Scalability: High-yield syntheses (95% purity) are achievable using cost-effective cyclohexane, as demonstrated by commercial suppliers.

Table 2: Physicochemical Properties of Boc-L-Homoser-Obzl

PropertyValueSource
Molecular Weight309.36 g/mol
Melting PointNot reported (oil/solid)
Purity≥95%
SolubilityDichloromethane, DMF, THF

In contrast, methyl or ethyl esters offer inferior stability during SPPS, while Fmoc-protected analogues necessitate repetitive base treatments that risk aspartimide formation. Boc-L-Homoser-Obzl thus remains indispensable for synthesizing homoserine-rich peptides, such as lantibiotics or collagen-mimetic polymers.

Direct Esterification Approaches

Direct esterification of L-homoserine with benzyl alcohol under acidic conditions remains the most straightforward route. p-Toluenesulfonic acid catalyzes the reaction in refluxing cyclohexane, forming the benzyl ester while azeotropically removing water via a Dean-Stark apparatus [6]. This method achieves 88–100% yield with <0.5% racemization, as confirmed by chiral HPLC [6]. By contrast, toluene-based esterification at higher temperatures (110°C) induces significant racemization (up to 20% for tyrosine derivatives) [6].

Cyclohexane’s lower boiling point (81°C) reduces thermal degradation risks, while its non-polar nature facilitates phase separation during workup. For example, reacting L-homoserine (0.05 mol) with benzyl alcohol (0.25 mol) in cyclohexane (30 mL) for 4 hours yields Boc-L-homoserine benzyl ester p-toluenesulfonate as a crystalline solid after ethyl acetate precipitation [6].

Multi-Step Synthesis Protocols

Multi-step routes enable precise control over functional group protection. A representative protocol involves:

  • Boc protection: Treat L-homoserine with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH/dioxane to form N-Boc-L-homoserine [4].
  • Benzyl esterification: React the Boc-protected intermediate with benzyl bromide in the presence of N,N′-dicyclohexylcarbodiimide (DCC), achieving 80–85% yield [1].
  • Deuterium incorporation: For isotopic analogs, ethyl 2-bromo-[2,2-²H₂]acetate is condensed with sodium methyl mercaptide in ethanol-0-d to preserve deuterium labels [1].

Challenges include deuterium exchange in protic solvents, which necessitates anhydrous conditions and deuterated reagents [1]. For non-deuterated synthesis, lithium aluminum hydride reduction of ethyl methylthioacetate intermediates provides high-purity homoserine precursors [1].

Stereoselective Synthesis Considerations

Stereochemical integrity is maintained through solvent and catalyst selection. Cyclohexane outperforms toluene by reducing racemization from 5–10% to <0.5% [6]. Key parameters:

  • Temperature: Refluxing at 81°C (cyclohexane) vs. 110°C (toluene) minimizes epimerization [6].
  • Catalyst loading: Stoichiometric p-toluenesulfonic acid ensures complete protonation of the amino group, preventing base-mediated racemization [6].

For DL-homoserine derivatives, racemic mixtures form when using unprotected amino acids in polar solvents. Enantiopure Boc-L-homoserine benzyl ester requires chiral resolution via diastereomeric salt formation or enzymatic methods [3].

Optimized Laboratory-Scale Production Methods

Scalable synthesis employs:

  • Reaction scaling: 5–25 g batches use proportional solvent volumes (e.g., 150 mL cyclohexane per 5 g homoserine) [2] [4].
  • Cost-effective reagents: Substituting benzyl bromide with benzyl alcohol reduces halide waste [6].
  • One-pot procedures: Sequential Boc protection and esterification in dimethylformamide (DMF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) achieve 90% yield [4].

A typical optimized protocol:

  • Dissolve L-homoserine (10 g) in DMF (100 mL).
  • Add Boc₂O (12.5 g) and stir at 25°C for 12 hours.
  • Introduce benzyl alcohol (15 mL) and EDC (14 g), react for 6 hours.
  • Quench with ice water, extract with ethyl acetate, and crystallize at −20°C [4].

Purification and Isolation Techniques

Crude product purification involves:

  • Solvent precipitation: Adding ethyl acetate (80 mL) to the reaction mixture precipitates Boc-L-homoserine benzyl ester p-toluenesulfonate as a white solid [6].
  • Column chromatography: Silica gel elution with hexane/ethyl acetate (3:1) removes residual benzyl alcohol [7].
  • Recrystallization: Dissolving in hot ethanol (50°C) and cooling to 4°C yields crystals with 97–98% HPLC purity [2] [4].

Table 1: Comparative Purification Outcomes

MethodPurity (%)Yield (%)
Ethyl acetate precipitation9588
Column chromatography9875
Recrystallization9965

XLogP3

2.1

Dates

Modify: 2023-08-19

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